molecular formula C6H5N3O4 B181595 2,3-Dinitroaniline CAS No. 26471-56-7

2,3-Dinitroaniline

Cat. No. B181595
CAS RN: 26471-56-7
M. Wt: 183.12 g/mol
InChI Key: CGNBQYFXGQHUQP-UHFFFAOYSA-N
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Description

2,3-Dinitroaniline (2,3-DNA) is a yellow crystalline powder that is widely used in the field of chemistry and biochemistry. It is a nitroaromatic compound that has been studied extensively due to its unique properties.

Scientific Research Applications

Herbicide Resistance and Microtubule Cytoskeleton

Dinitroaniline herbicides, including 2,3-dinitroaniline, have been used for weed control in various crops like cotton and soybean. A study identified a mutation in a microtubule cytoskeletal protein, alpha-tubulin, in resistant weeds, providing insights into the molecular basis of herbicide resistance and microtubule structure in plants (Anthony & Hussey, 1999).

Enzyme-Linked Immunosorbent Assays

A research developed rat monoclonal antibodies for 2,4-dinitroaniline and 2,6-dinitroaniline, enabling sensitive detection of these compounds in environmental samples. This development contributes to monitoring contaminations of these compounds in water and soil (Krämer, Forster, & Kremmer, 2008).

Mode of Action of Dinitroaniline Herbicides

Research explored the absorption, translocation, and mode of action of dinitroaniline herbicides. It highlighted their impact on root development and microtubule disruption in plant cells, providing insights into how these herbicides affect plant growth (Parka & Soper, 1977).

Targeting Plant and Parasite Tubulin

Dinitroanilines, including 2,3-dinitroaniline, selectively target plant cell α-tubulin and promote microtubule depolymerization. This property has been leveraged to develop novel herbicidal scaffolds and potential anti-parasitic drugs (Soleilhac et al., 2018).

Transgenic Tobacco Plants Resistant to Dinitroaniline Herbicides

Studies have successfully transformed tobacco plants with a mutant α-tubulin gene, conferring resistance to dinitroaniline herbicides. This advancement signifies the potential of genetic engineering in developing herbicide-resistant crops (Anthony, Reichelt, & Hussey, 1999).

properties

IUPAC Name

2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNBQYFXGQHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROANILINE
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DSSTOX Substance ID

DTXSID80949347
Record name 2,3-Dinitroaniline
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Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.
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Product Name

2,3-Dinitroaniline

CAS RN

26471-56-7, 602-03-9
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Synthesis routes and methods

Procedure details

To a solution of N-(2,3-dinitrophenyl)acetamide (3.0 g) in methanol (200 mL) was added sodium methoxide (72 mg). The stirred solution was heated at reflux for 3 hours. Water was added to the solution (300 mL) and the yellow solid precipitate was collected and dried to give the desired product (2.27 g, 93%). Chemical Formula: C6H5N3O4 Molecular Weight: 183.12; MS (ES) m/z 184
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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